molecular formula C12H14N2O2 B12085276 1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one

1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12085276
M. Wt: 218.25 g/mol
InChI Key: UJXAQHBHPSZTQM-UHFFFAOYSA-N
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Description

1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used as core structures in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. The presence of a methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dihydro or tetrahydro benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the cyclobutyl and methoxy groups can influence its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the methoxy group, which may result in different chemical properties and biological activities.

    6-Methoxy-1H-benzo[d]imidazol-2(3H)-one: Lacks the cyclobutyl group, affecting its overall structure and function.

    1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one:

Uniqueness

1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the combination of the cyclobutyl and methoxy groups, which can enhance its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-cyclobutyl-5-methoxy-1H-benzimidazol-2-one

InChI

InChI=1S/C12H14N2O2/c1-16-9-5-6-10-11(7-9)14(12(15)13-10)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,13,15)

InChI Key

UJXAQHBHPSZTQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)N2C3CCC3

Origin of Product

United States

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